molecular formula C19H23NO4 B4048998 N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide

N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B4048998
M. Wt: 329.4 g/mol
InChI Key: PQVQZKOFMPIRTE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with methoxy groups and a propanamide moiety linked to another phenyl ring with dimethyl substitutions

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3,5-dimethylphenol.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with a suitable acylating agent to form the corresponding amide intermediate.

    Coupling Reaction: The intermediate is then coupled with 3,5-dimethylphenol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure with an acetamide group instead of propanamide.

    N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)benzamide: Similar structure with a benzamide group instead of propanamide.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The propanamide moiety also imparts distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-17-11-15(22-4)6-7-18(17)23-5/h6-11,14H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVQZKOFMPIRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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